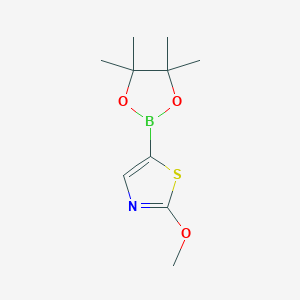

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

CAS No.: 1312765-17-5

Cat. No.: VC2990808

Molecular Formula: C10H16BNO3S

Molecular Weight: 241.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1312765-17-5 |

|---|---|

| Molecular Formula | C10H16BNO3S |

| Molecular Weight | 241.12 g/mol |

| IUPAC Name | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-12-8(13-5)16-7/h6H,1-5H3 |

| Standard InChI Key | NNPOTMMCXYMAPM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC |

Introduction

Structural Characteristics and Properties

Molecular Structure and Identification

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is characterized by a thiazole core with a methoxy group at the 2-position and a pinacol boronic ester group at the 5-position. This structure creates a unique reactivity profile that makes it valuable for synthetic chemists.

The compound possesses the following identifying characteristics:

| Property | Value |

|---|---|

| CAS Number | 1312765-17-5 |

| Molecular Formula | C₁₀H₁₆BNO₃S |

| MDL Number | MFCD10688611 |

| Storage Requirements | Freezer conditions |

| Purity (Commercial) | Typically 95% |

The compound contains a five-membered thiazole ring, which includes both sulfur and nitrogen atoms in the heterocyclic structure. The methoxy group at the 2-position contributes to the electronic properties of the molecule, while the boronic ester group at the 5-position serves as the reactive site for many transformations .

Physical and Chemical Properties

The compound likely exists as a solid at room temperature, given the molecular weight and structural features. The pinacol boronic ester group contributes to the compound's lipophilicity, while the methoxy and thiazole components influence its solubility profile and electronic characteristics. These properties directly impact the compound's behavior in synthetic applications and reaction conditions.

Synthetic Applications and Reactivity

Role in Cross-Coupling Reactions

The primary application of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole lies in its utility as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This reaction is one of the most widely used methods for forming carbon-carbon bonds in organic synthesis, especially for connecting aromatic and heteroaromatic rings.

In Suzuki-Miyaura coupling reactions, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole serves as the organoboron partner, reacting with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction typically proceeds under mild conditions and exhibits high tolerance for various functional groups, making it valuable for synthesizing complex molecules.

The reaction can be represented as follows:

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole + R-X → 2-Methoxy-5-R-1,3-thiazole + pinacol borate

Where R-X represents an aryl or vinyl halide, and the product is a 5-substituted thiazole derivative.

Reaction Mechanisms and Conditions

The Suzuki-Miyaura coupling with 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically follows a catalytic cycle involving:

-

Oxidative addition of the aryl halide to the palladium(0) catalyst

-

Transmetalation with the activated boronic ester

-

Reductive elimination to form the carbon-carbon bond and regenerate the catalyst

These reactions generally require:

| Component | Typical Examples |

|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Solvent System | THF/H₂O, Dioxane/H₂O, DMF |

| Temperature Range | 60-100°C |

| Reaction Time | 6-24 hours |

The methoxy group at the 2-position of the thiazole ring influences the electronic properties of the system, potentially affecting the efficiency and selectivity of the coupling reaction. The presence of this electron-donating group can modulate the reactivity of the boronic ester functionality.

Synthetic Preparation Methods

General Synthetic Routes

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves a two-stage approach: initial formation of the 2-methoxy-1,3-thiazole core followed by installation of the boronic ester group at the 5-position.

Several synthetic routes can be employed:

-

Direct borylation of 2-methoxy-1,3-thiazole using bis(pinacolato)diboron and a palladium catalyst

-

Lithiation of 2-methoxy-1,3-thiazole followed by reaction with a boron electrophile

-

Cross-coupling of appropriately functionalized thiazole precursors

The borylation step typically requires careful control of reaction conditions to achieve regioselectivity for the 5-position of the thiazole ring. This selectivity is often guided by the electronic influence of the methoxy substituent and the inherent reactivity patterns of the thiazole system.

Purification and Characterization

After synthesis, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include column chromatography, recrystallization, or a combination of techniques.

Characterization of the purified compound often involves:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B)

-

Mass spectrometry

-

Infrared spectroscopy

-

Elemental analysis

Commercial sources typically provide the compound at approximately 95% purity, which is suitable for most synthetic applications .

Comparison with Related Compounds

Structural Analogs and Their Properties

Understanding the relationship between 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole and similar compounds provides valuable context for its applications and reactivity patterns.

The presence or absence of substituents on the thiazole ring significantly influences the electronic properties, reactivity, and applications of these compounds. The 2-methoxy group in 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole provides distinct electronic effects compared to other substituents, affecting both the stability of the compound and its behavior in coupling reactions .

Reactivity Comparisons

The reactivity differences between these structural analogs manifest in various ways:

-

Electronic effects: The methoxy group at position 2 donates electron density to the thiazole ring, influencing the reactivity of the boronic ester group

-

Steric considerations: Different substituents create varied steric environments around the thiazole ring

-

Coupling efficiency: Reaction rates and yields in cross-coupling reactions can vary significantly depending on the substitution pattern

These differences make each analog suited for specific synthetic applications, with 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole offering a unique balance of electronic and steric properties for certain transformations.

Applications in Pharmaceutical and Materials Research

Pharmaceutical Synthesis

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole serves as a valuable building block in pharmaceutical synthesis, particularly for creating compounds with thiazole-containing structural motifs. The thiazole ring appears in numerous bioactive compounds and approved drugs, making functionalized thiazoles important in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume